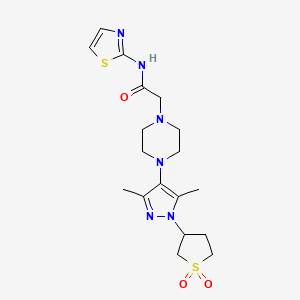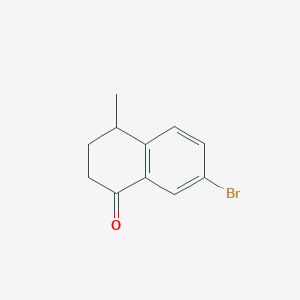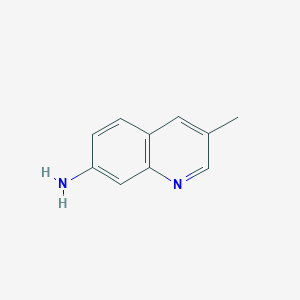
3-Methylquinolin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylquinolin-7-amine is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
Synthesis Analysis
There are plenty of articles reporting syntheses of the main scaffold of quinoline and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of this compound is C10H10N2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The Combes/Conrad–Limpach reaction is the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Physical And Chemical Properties Analysis
The molecular weight of this compound is 158.2 .Applications De Recherche Scientifique
Neurological Research
Compounds similar to 3-Methylquinolin-7-amine, such as tetrahydroisoquinolines, have been identified as endogenous amines in the brain. These substances have been linked to neurological conditions, including Parkinson's disease. For instance, 1,2,3,4-tetrahydroisoquinoline and its methylated derivative have been found in non-treated rat brains, suggesting their potential role as endogenous substances that could induce parkinsonism (Kohno, Ohta, & Hirobe, 1986). Furthermore, the presence of 2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline in both parkinsonian and normal human brains has been documented, indicating its relevance to Parkinson's disease research (Niwa, Takeda, Yoshizumi, Tatematsu, Yoshida, Dostert, Naoi, & Nagatsu, 1991).
Pharmacological Studies
The pharmacological properties of this compound analogues have been extensively studied. For example, 3-Methyl-1,2,3,4-tetrahydroisoquinolines have been explored as inhibitors of phenylethanolamine N-methyltransferase (PNMT), balancing pKa and steric effects to optimize selectivity and potency. This research demonstrates the utility of these compounds in designing pharmacological agents with specific target activity (Grunewald, Seim, Lu, Makboul, & Criscione, 2006). Additionally, the synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents, incorporating 2-chloroquinoline as a lipophilic domain, underscores the versatility of these compounds in generating novel treatments for fungal infections (Kumar, Bawa, Drabu, & Panda, 2011).
Material Science
In material science, the fluorescence sensing properties of quinoline-based isomers, including those structurally related to this compound, have been explored for metal ion detection. These studies highlight the ability of such compounds to serve as chemosensors, with potential applications in environmental monitoring and analytical chemistry (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).
Antidepressant and Anticancer Research
Certain isoquinoline derivatives have shown promise as atypical antidepressants, indicating the potential of this compound analogues in mental health treatment. For example, cis-1,3,4,6,7,11b-Hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a] isoquinoline, designed as a rigid analogue of mianserin, has exhibited excellent atypical antidepressant activity (Griffith, Gentile, Robichaud, & Frankenheim, 1984). Additionally, the cytotoxic evaluation of quinolin-8-ylmethanamines against cancer cells further underscores the potential therapeutic applications of these compounds (Jeong, Mishra, Dey, Oh, Han, Lee, Kim, Park, & Kim, 2017).
Mécanisme D'action
Target of Action
3-Methylquinolin-7-amine, a derivative of quinoline, is known to have significant biological and pharmaceutical activities . Quinoline and its derivatives are important pharmacophoric moieties and play a major role in medicinal chemistry . They are known to target various proteins in the PI3K/AKT/mTOR pathway, which plays a role in multiple cancers by apoptosis and cell proliferation .
Mode of Action
The interaction of this compound with its targets involves binding to the proteins in the PI3K/AKT/mTOR pathway . This binding can inhibit the function of these proteins, thereby affecting the signaling pathway. The exact mode of action of this compound is still under investigation.
Biochemical Pathways
The PI3K/AKT/mTOR pathway is a key signaling pathway that plays a role in cell proliferation and survival . When this compound binds to the proteins in this pathway, it can inhibit their function and disrupt the signaling pathway. This can lead to the inhibition of cell proliferation and induction of apoptosis, thereby exerting its anticancer effects .
Pharmacokinetics
It is predicted to satisfy the adme profile
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anticancer activity. By inhibiting the PI3K/AKT/mTOR pathway, this compound can inhibit cell proliferation and induce apoptosis in cancer cells . This can lead to the reduction of tumor growth and potentially contribute to the treatment of cancer.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions
Safety and Hazards
Orientations Futures
Quinoline and its derivatives have potential for industrial and medicinal applications . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future direction could involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propriétés
IUPAC Name |
3-methylquinolin-7-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-4-8-2-3-9(11)5-10(8)12-6-7/h2-6H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRSQUYBSAOHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)N)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide](/img/structure/B2869790.png)
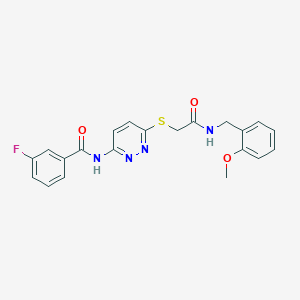
![2-[(5-Butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2869795.png)
![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2869796.png)
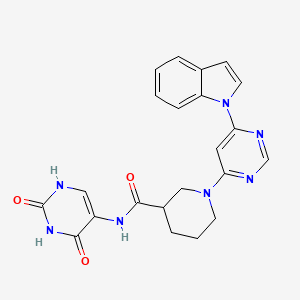
![N-(2-methoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2869800.png)

![5-[[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2869802.png)

